2-Bromo-4-formyl-6-methoxyphenyl benzoate
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Overview
Description
2-Bromo-4-formyl-6-methoxyphenyl benzoate is an organic compound with the molecular formula C15H11BrO4. It is a derivative of benzoic acid and contains bromine, formyl, and methoxy functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl benzoate typically involves the following steps:
Formylation: The formyl group is introduced via the Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Methoxylation: The methoxy group is introduced through the methylation of the hydroxyl group using dimethyl sulfate (DMS) or methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-formyl-6-methoxyphenyl benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid (CH3COOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 2-azido-4-formyl-6-methoxyphenyl benzoate.
Reduction: Formation of 2-bromo-4-hydroxymethyl-6-methoxyphenyl benzoate.
Oxidation: Formation of 2-bromo-4-carboxy-6-methoxyphenyl benzoate.
Scientific Research Applications
2-Bromo-4-formyl-6-methoxyphenyl benzoate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Material Science: Utilized in the preparation of functional materials such as liquid crystals and polymers.
Biological Studies: Employed in studies to understand the interaction of small molecules with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-formylphenyl benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Formyl-6-methoxyphenyl benzoate: Lacks the bromine atom, which may influence its ability to undergo nucleophilic substitution reactions.
2-Bromo-6-methoxyphenyl benzoate: Lacks the formyl group, which may alter its potential for oxidation and reduction reactions.
Uniqueness
2-Bromo-4-formyl-6-methoxyphenyl benzoate is unique due to the presence of all three functional groups (bromine, formyl, and methoxy) on the aromatic ring. This combination of functional groups provides a versatile platform for various chemical transformations and biological interactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO4/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHNZFBLHBENOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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